1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

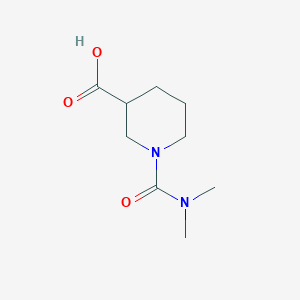

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylcarbamoyl group and a carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mécanisme D'action

The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position of the piperidine ring.

1-(Dimethylcarbamoyl)pyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring instead of a piperidine ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, with the CAS number 702670-21-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylcarbamoyl group and a carboxylic acid moiety. This unique structure is significant for its biological interactions and pharmacological potential.

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit antimicrobial activities. A study highlighted that piperidine derivatives can inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, in vitro studies have shown that certain piperidine derivatives can inhibit cathepsin K, an enzyme implicated in bone resorption. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance enzyme interaction and inhibition .

The mechanism through which this compound exerts its biological effects is primarily through interaction with molecular targets within biological systems. The dimethylcarbamoyl group may facilitate binding to enzyme active sites or other cellular targets, leading to inhibition of enzymatic activity or modulation of cellular pathways.

Case Studies and Experimental Data

- Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit cathepsin K. Among these, compounds with structural similarities to this compound showed promising inhibitory activity with IC50 values ranging from 10 µM to 20 µM .

- Antimicrobial Activity : In a comparative study, various piperidine derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antimicrobial efficacy .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling piperidine-3-carboxylic acid derivatives with dimethylcarbamoyl groups via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, tert-butyloxycarbonyl (Boc)-protected intermediates are hydrolyzed under acidic conditions to yield the final compound. Characterization relies on LC-MS for mass verification (e.g., observed [M+H]+ peaks) and HPLC for purity assessment (>95%) . Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for stereochemical analysis of the piperidine ring .

Q. Which analytical techniques are recommended to assess the purity and stability of this compound under different storage conditions?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to monitor purity. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with LC-MS can detect degradation products. For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are advised to prevent hydrolysis of the carbamoyl group .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, goggles, lab coats) due to potential acute toxicity (H301: toxic if swallowed). In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Work in a fume hood to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vitro bioassays, and what solvents are compatible?

- Methodological Answer : Solubility screening in DMSO (up to 50 mM) is standard for stock solutions. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 or cyclodextrins. Evidence suggests solubility >43.2 µg/mL in phosphate-buffered saline (PBS) with sonication. Avoid solvents that degrade the carbamate group (e.g., strong acids/bases) .

Q. What strategies are effective in resolving enantiomeric impurities in synthetic batches of this compound?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, recrystallization using chiral resolving agents (e.g., L-tartaric acid) improves enantiomeric excess. Monitor optical rotation ([α]D²⁵) to confirm stereochemical integrity .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Control for batch-to-batch variability by standardizing peptide content and salt removal via additional QC steps (e.g., quantitative NMR for purity). Document solvent effects, as DMSO >0.1% may inhibit certain enzymes .

Q. What in silico tools are suitable for predicting the interaction of this compound with biological targets like acetylcholinesterase?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding modes. Use PubChem-derived structural data (InChIKey: DQZQBNKOVJNCRU-UHFFFAOYSA-N) to parameterize the ligand. Validate predictions with experimental IC₅₀ measurements in enzyme inhibition assays .

Propriétés

IUPAC Name |

1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-4-7(6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBIGCHIMUUAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392787 | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702670-21-1 | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.